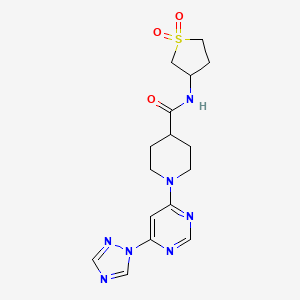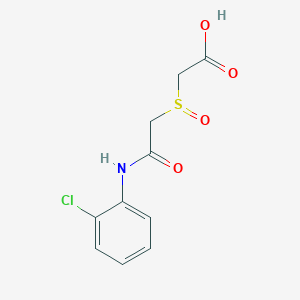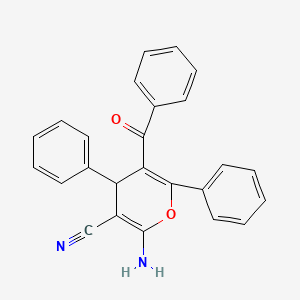![molecular formula C17H17N3O5S B2371117 Methyl 3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarboxylate CAS No. 478246-65-0](/img/structure/B2371117.png)
Methyl 3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarboxylate” is a chemical compound with the molecular formula C17H17N3O5S . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring substituted with a nitro group and a carboxylate ester. The ester is linked to a piperazine ring, which is further substituted with a thiophene ring via a carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. It has a molecular weight of 375.4. More specific properties like melting point, boiling point, and density are not provided .Applications De Recherche Scientifique
- The nitro group of methyl 3-nitropyridine-4-carboxylate has successfully been replaced by fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate . This method could potentially be applied to “Methyl 3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarboxylate” for the synthesis of new compounds.
- The process involves the use of fluoride anion for the nucleophilic aromatic substitution . The specific parameters or conditions for this reaction might need to be optimized for “Methyl 3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarboxylate”.
- The outcome of this process is the successful replacement of the nitro group with a fluoride anion, resulting in the formation of a new compound .
- Thiazole derivatives, which include compounds with a structure similar to “Methyl 3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarboxylate”, have been found to have diverse biological activities . These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
- The methods of application or experimental procedures would depend on the specific biological activity being studied. For example, for antimicrobial activity, the compound could be tested against various bacterial strains in vitro .
- The outcomes would also depend on the specific biological activity. For example, for antimicrobial activity, the outcome could be the inhibition zone diameter or the minimum inhibitory concentration .
Synthetic Chemistry
Medicinal Chemistry
- “Methyl 3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarboxylate” could be used as a reference standard in pharmaceutical testing . Reference standards are used to ensure the accuracy of analytical methods and the quality of pharmaceutical products .
- The compound could be tested against various pharmaceutical standards to determine its properties and potential applications .
- The outcomes of these tests could provide valuable information about the compound’s potential uses in the pharmaceutical industry .
- The compound could be studied for its chemical properties, such as its melting point, boiling point, density, molecular formula, and molecular weight .
- The methods of application or experimental procedures would involve various chemical analysis techniques, such as spectroscopy, chromatography, and mass spectrometry .
- The outcomes of these analyses could provide valuable information about the compound’s chemical properties and potential applications .
Pharmaceutical Testing
Chemical Properties Analysis
- This compound could potentially be used in the development of new materials . The specific properties of the compound, such as its melting point, boiling point, density, molecular formula, and molecular weight, could influence the properties of the resulting material .
- The methods of application or experimental procedures would involve various material synthesis and characterization techniques .
- The outcomes of these analyses could provide valuable information about the compound’s potential uses in material science .
- The compound could potentially be used in environmental testing . For example, it could be used to study the behavior of similar compounds in the environment .
- The methods of application or experimental procedures would involve various environmental testing techniques .
- The outcomes of these tests could provide valuable information about the compound’s behavior in the environment .
Material Science
Environmental Science
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-nitro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-25-17(22)12-4-5-13(14(11-12)20(23)24)18-6-8-19(9-7-18)16(21)15-3-2-10-26-15/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYCJXBTUJXSQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Methoxy-5-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2371039.png)



![2-(4-ethoxyphenyl)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2371044.png)

![Methyl 4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)benzoate](/img/structure/B2371049.png)
![2-(4-chlorophenyl)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2371052.png)


![N-[2-(4-tert-butylphenoxy)ethyl]-2-chloropyridine-3-carboxamide](/img/structure/B2371057.png)